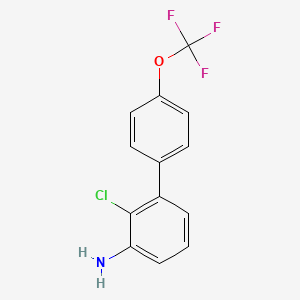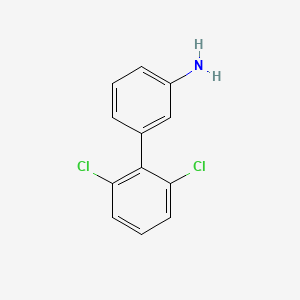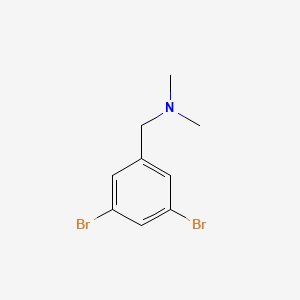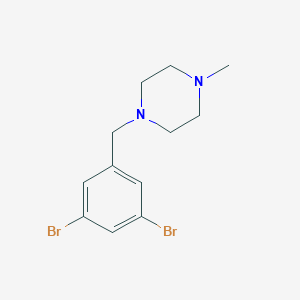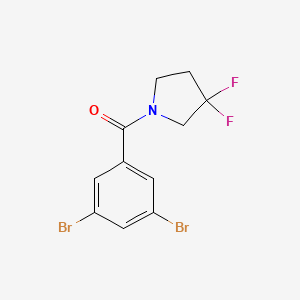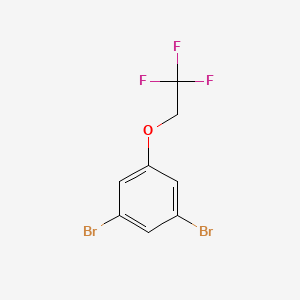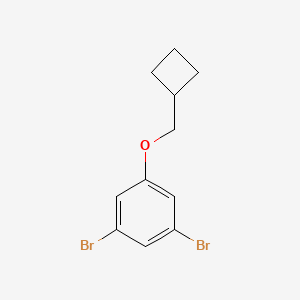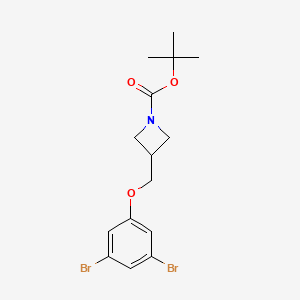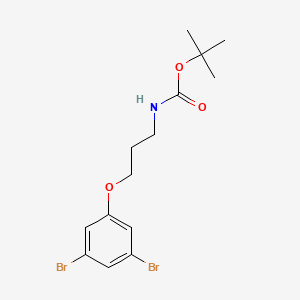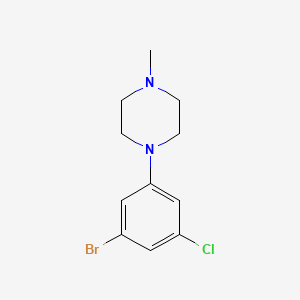![molecular formula C10H13Br2NO B8156921 [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)
[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine: is an organic compound characterized by the presence of a phenoxy group substituted with two bromine atoms at the 3 and 5 positions, an ethyl linker, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine typically involves the following steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3,5-dibromophenol.
Etherification: The 3,5-dibromophenol is then reacted with ethylene oxide or ethylene glycol in the presence of a base such as potassium carbonate to form 2-(3,5-dibromophenoxy)ethanol.
Amination: Finally, the 2-(3,5-dibromophenoxy)ethanol is treated with dimethylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted phenoxy derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine sites, to yield debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substituted phenoxy derivatives
- Quinone derivatives
- Debrominated products
Scientific Research Applications
Chemistry:
Synthetic Intermediates: [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving phenoxy and amine functionalities.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or π-π interactions, while the dimethylamine group can participate in ionic or covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
[2-(3,5-Dichloro-phenoxy)-ethyl]-dimethyl-amine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
[2-(3,5-Difluoro-phenoxy)-ethyl]-dimethyl-amine:
[2-(3,5-Diiodo-phenoxy)-ethyl]-dimethyl-amine: Iodine substitution affects the compound’s reactivity and biological activity.
Uniqueness:
Bromine Substitution: The presence of bromine atoms in [2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
2-(3,5-dibromophenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2NO/c1-13(2)3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNNYWRUCVTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

